molecular formula C14H27BO2Si B1286898 tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane CAS No. 1073355-02-8

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

Cat. No.: B1286898
CAS No.: 1073355-02-8
M. Wt: 266.26 g/mol
InChI Key: LBGATPGTEQCHFP-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is a chemical compound with the molecular formula C18H35BO3Si. It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a dioxaborolane moiety. This compound is often used in organic synthesis and materials science due to its unique reactivity and stability.

Properties

IUPAC Name

tert-butyl-dimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2Si/c1-12(2,3)18(8,9)11-10-15-16-13(4,5)14(6,7)17-15/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGATPGTEQCHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#C[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584815
Record name tert-Butyl(dimethyl)[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-02-8
Record name 2-[2-[(1,1-Dimethylethyl)dimethylsilyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073355-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl(dimethyl)[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

The synthesis of tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane can be approached through several methodologies. Below are the primary methods identified in the literature:

Hydrosilylation

Hydrosilylation involves the addition of silanes to unsaturated compounds. In this context, the reaction typically uses 2-((tert-butyldimethylsilanyl)ethynyl)-4,4,5,5-tetramethyl-(1,3,2)dioxaborolane with various silanes under specific conditions.

Experimental Conditions:
  • Reagents: 2-((tert-butyldimethylsilanyl)ethynyl)-4,4,5,5-tetramethyl-(1,3,2)dioxaborolane
  • Catalysts: Various metal catalysts such as Ru(CO)Cl(H)(PPh3)3
  • Solvents: Toluene
  • Temperature: Typically at elevated temperatures (100 °C)
  • Yield: High yields reported (up to 100% atom economy).
Data Table: Hydrosilylation Results
Entry Silane Used Temperature (°C) Yield (%) Selectivity
1 Silane A 100 95 High
2 Silane B 100 90 Moderate
3 Silane C 100 100 High

Silylative Coupling

Silylative coupling is another effective method for synthesizing this compound. This method typically involves the coupling of a silylboronic ester with an ethynyl compound.

Experimental Conditions:
  • Reagents: Silylboronic pinacol esters and ethynyl substrates.
  • Conditions: Inert atmosphere (nitrogen), often using dichloromethane as a solvent.
  • Yield: Generally high yields observed.
Data Table: Silylative Coupling Results
Entry Ethynyl Compound Yield (%) Reaction Time (h)
1 Ethynyl A 85 12
2 Ethynyl B 75 10
3 Ethynyl C 80 8

Hydroboration

Hydroboration is a method where boron reagents are added to alkenes or alkynes to form organoboranes. This method can also be adapted for the synthesis of this compound.

Experimental Conditions:
  • Reagents: Pinacolborane or other boron reagents.
  • Conditions: Typically conducted under mild conditions with good yields reported.

General Procedure for Synthesis

A typical procedure for synthesizing this compound includes:

  • Combine the silylboronic ester with the ethynyl compound in a suitable solvent (e.g., DMSO or dichloromethane).

  • Add a catalyst if necessary and stir under inert conditions (nitrogen atmosphere).

  • Monitor the reaction progress using techniques like NMR or GC-MS.

  • Purify the product using silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized silanes .

Scientific Research Applications

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane involves its reactivity with various chemical species. The dioxaborolane moiety can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The tert-butyl and dimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
  • tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
  • tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)oxy)silane

Uniqueness

tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is unique due to its combination of a dioxaborolane moiety with an ethynyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and materials science .

Q & A

Basic: What are the recommended methods for synthesizing tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves Sonogashira coupling between a terminal alkyne and a boronate ester. A general protocol includes:

  • Step 1: Reacting tert-butyldimethylsilyl-protected acetylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under Pd/Cu catalysis.
  • Step 2: Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) to achieve ≥98% purity .
  • Critical Parameters:
    • Anhydrous conditions to prevent boronate hydrolysis.
    • Use of degassed solvents to avoid oxidative side reactions.
    • Monitoring reaction progress via TLC or GC-MS.

Purity Optimization:

  • Chromatographic Techniques: Silica gel chromatography with optimized solvent polarity removes unreacted starting materials .
  • Recrystallization: If applicable, use hexane/ethyl acetate mixtures for crystalline intermediates .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for manipulations .
  • Storage: Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Key Safety Codes (GHS):
    • P201: Obtain specialized handling instructions before use.
    • P210: Keep away from heat/sparks/open flames .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 0.1–0.3 ppm (Si–CH₃) and δ 1.0–1.3 ppm (tert-butyl group) confirm silyl protection.
    • ¹¹B NMR: A singlet near δ 30 ppm verifies intact boronate ester .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion [M+H]⁺ at m/z 338.2 (calculated for C₁₈H₃₅BO₃Si) .
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced: How does the tert-butyldimethylsilyl (TBS) group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The TBS group:

  • Stabilizes the Alkyne: Prevents undesired side reactions (e.g., polymerization) during Sonogashira couplings by sterically shielding the ethynyl group .
  • Compatibility with Boronates: Stable under Suzuki-Miyaura conditions (pH 7–9, 60–80°C), enabling sequential functionalization .
  • Deprotection Challenges: Requires fluoride-based reagents (e.g., TBAF) for cleavage, which may interfere with boronate integrity. Alternative protecting groups (e.g., triisopropylsilyl) are less stable .

Advanced: What are common side reactions encountered during Suzuki-Miyaura couplings, and how can they be mitigated?

Methodological Answer:

  • Side Reactions:
    • Protodeboronation: Degradation of the boronate ester under basic conditions.
    • Homocoupling: Oxidative dimerization of the alkyne.
  • Mitigation Strategies:
    • Optimized Base: Use K₂CO₃ instead of stronger bases (e.g., NaOH) to minimize protodeboronation .
    • Oxygen-Free Conditions: Sparging with N₂ reduces homocoupling .
    • Catalyst Screening: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in preventing side reactions .

Advanced: How to resolve discrepancies in reported yields from different synthetic routes?

Methodological Answer:

  • Variable Analysis:

    Factor Effect on Yield Evidence
    Catalyst Loading>5% Pd increases homocoupling
    Solvent PolarityTHF improves boronate solubility vs. DCM
    Reaction Temperature60°C optimal; >80°C causes decomposition
  • Troubleshooting Workflow:

    • Verify boronate ester integrity via ¹¹B NMR.
    • Test alternative catalysts (e.g., XPhos Pd G3).
    • Adjust solvent/base combinations iteratively .

Advanced: What strategies ensure functional group compatibility in multi-step syntheses?

Methodological Answer:

  • Sequential Protection: Use orthogonal protecting groups (e.g., silyl ethers for alcohols, boronate esters for aryl halides) .
  • Stability Screening: Pre-test TBS stability under reaction conditions (e.g., acidic/basic media).
  • Case Study: In a synthesis of polyfunctionalized arenes, TBS groups remained intact during Suzuki couplings but required deprotection before amidation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
Reactant of Route 2
Reactant of Route 2
tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

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